N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. One common method is the reaction of amidoximes with organic nitriles in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) in a solvent like dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be adjusted to meet industrial standards for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Scientific Research Applications
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides and esters, providing higher hydrolytic and metabolic stability . This stability allows the compound to effectively bind to and inhibit target enzymes or receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, share the oxadiazole ring but differ in their substituents and overall structure.
1,3,4-Oxadiazoles: These isomers have the nitrogen atoms in different positions, leading to variations in their chemical properties and applications.
Uniqueness
N-Butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups and the presence of the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62347-80-2 |
---|---|
Molecular Formula |
C14H23N3O2 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-butyl-N-(3-butyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23N3O2/c1-3-5-7-12-15-14(19-16-12)17(10-6-4-2)13(18)11-8-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
LHKXETICIPQIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=N1)N(CCCC)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.